

Foundational Overview: Introducing (2-Bromobenzyl)hydrazine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (2-Bromobenzyl)hydrazine

CAS No.: 51421-27-3

Cat. No.: B1284565

[Get Quote](#)

(2-Bromobenzyl)hydrazine is an organic compound featuring a benzyl group substituted with a bromine atom at the ortho (position 2) and linked to a hydrazine functional group.[1] Its unique architecture, combining a reactive hydrazine moiety with a functionalized aromatic ring, makes it a valuable building block in organic synthesis. The interplay between the nucleophilic hydrazine and the modifiable bromophenyl group allows for the construction of diverse and complex molecular scaffolds.

The strategic placement of the bromine atom influences the molecule's electronic properties and provides a handle for further chemical transformations, such as cross-coupling reactions. The hydrazine group is a potent nucleophile and a precursor to various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[1] Consequently, **(2-Bromobenzyl)hydrazine** serves as a key intermediate in the synthesis of novel pharmaceuticals and potential agrochemicals.[1]

Molecular Architecture and Physicochemical Profile

The structure of **(2-Bromobenzyl)hydrazine**, with the chemical formula $C_7H_9BrN_2$, brings together two key functional domains: the 2-bromobenzyl electrophilic/modifiable unit and the

hydrazine nucleophilic unit.

- **The 2-Bromobenzyl Group:** The bromine atom, being an electron-withdrawing group, influences the electron density of the aromatic ring. Its position at the ortho- position creates steric influence that can direct the outcome of subsequent reactions. This halogen atom is a key site for nucleophilic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions.
- **The Hydrazine Moiety (-NH-NH₂):** This group is characterized by two adjacent nitrogen atoms, making it a strong nucleophile. It readily participates in condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.^[1] This reactivity is fundamental to its role in building larger molecular frameworks. The N-H protons are also acidic enough to be removed by a suitable base, further enhancing its nucleophilicity.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	51421-27-3	[1][2][3]
IUPAC Name	[(2-bromophenyl)methyl]hydrazine	[1][2]
Molecular Formula	C ₇ H ₉ BrN ₂	[1][3]
Molecular Weight	201.06 g/mol	[1][3]
Canonical SMILES	C1=CC=C(C(=C1)CNN)Br	[1][3]
InChI Key	OHOLTPDWHLBTJD-UHFFFAOYSA-N	[1][2][3]
LogP	1.683	[2]
Hydrogen Bond Donors	2	[2][3]
Hydrogen Bond Acceptors	2	[2][3]

Spectroscopic Characterization: Elucidating the Structure

While specific spectral data for this exact compound is not publicly aggregated, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

- **Aromatic Protons (Ar-H):** Four protons on the benzene ring would appear in the range of δ 7.0-7.6 ppm. Due to the ortho-bromo substitution, these protons would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling.
- **Methylene Protons (-CH₂-):** The two protons of the methylene bridge connecting the phenyl ring and the hydrazine group would likely appear as a singlet around δ 4.0-4.5 ppm.
- **Hydrazine Protons (-NHNH₂):** The three protons on the hydrazine moiety would appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary, but they are typically found in the δ 3.5-5.0 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule. [4]

- **N-H Stretching:** The hydrazine group will exhibit characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. Primary amines and hydrazines typically show two bands in this area. [5]
- **C-H Stretching (Aromatic):** Aromatic C-H stretches are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). [6]
- **C-H Stretching (Aliphatic):** The methylene (-CH₂) group will show C-H stretching bands in the 2850-2960 cm⁻¹ range. [6]
- **C=C Stretching (Aromatic):** Benzene ring vibrations will result in one or more sharp bands in the 1450-1600 cm⁻¹ region.

- C-Br Stretching: The carbon-bromine bond stretch typically appears in the fingerprint region, often between 500-600 cm^{-1} , though it can be weak and less diagnostic.

Mass Spectrometry

Mass spectrometry is particularly useful for confirming the elemental composition.

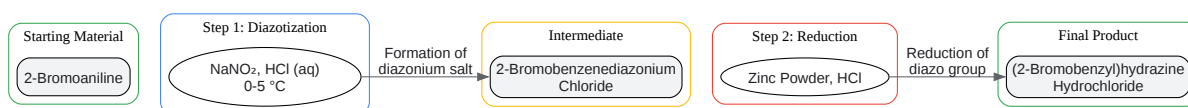
- Molecular Ion Peak: The mass spectrum would show a characteristic molecular ion peak (M^+).
- Isotopic Pattern: A crucial diagnostic feature would be the presence of a second peak at $M+2$ with nearly the same intensity as the M^+ peak. This is the signature isotopic pattern for a molecule containing one bromine atom (due to the natural abundance of the ^{79}Br and ^{81}Br isotopes). Derivatization with reagents like p-tolualdehyde can be used for enhanced detection and quantification in complex matrices.[7][8]

Synthesis and Chemical Reactivity

(2-Bromobenzyl)hydrazine is not a naturally occurring compound and must be synthesized. Its reactivity is dominated by the nucleophilic character of the hydrazine group and the potential for substitution at the brominated ring.

Representative Synthesis Protocol

A common and effective method for synthesizing arylhydrazines involves the diazotization of an aniline followed by reduction.[1] This multi-step process is a cornerstone of amine and hydrazine chemistry.



[Click to download full resolution via product page](#)

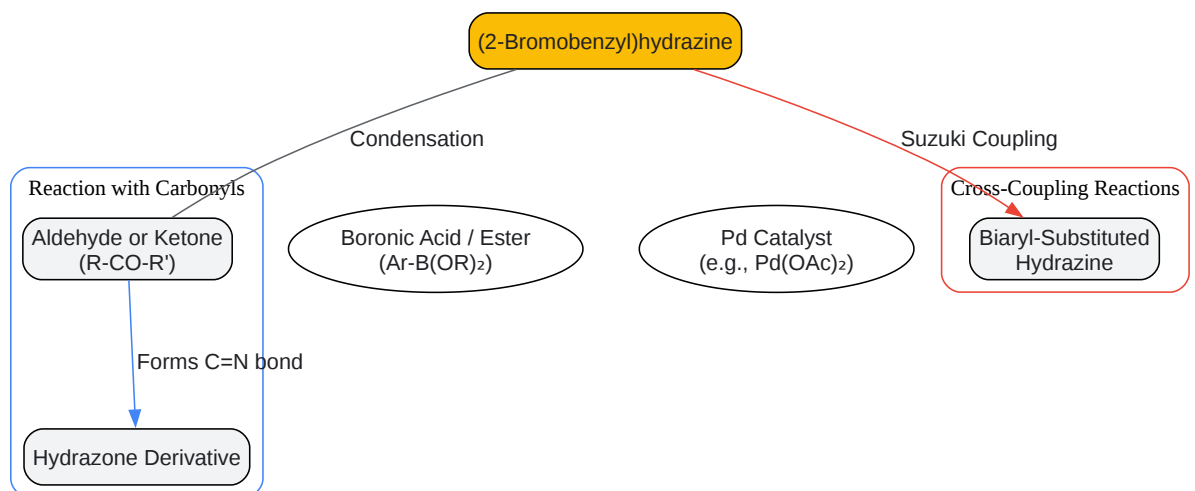
Caption: General workflow for the synthesis of **(2-Bromobenzyl)hydrazine**.

Step-by-Step Methodology:

- **Diazotization:** 2-Bromoaniline is dissolved in concentrated hydrochloric acid and cooled to between 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while vigorously stirring, maintaining the low temperature. This reaction converts the primary amine into a diazonium salt intermediate.[9] The low temperature is critical to prevent the unstable diazonium salt from decomposing.
- **Reduction:** The resulting diazonium salt solution is then treated with a reducing agent. A common choice is zinc powder in hydrochloric acid.[9] This reduces the diazonium group ($-N_2^+$) to the hydrazine moiety ($-NHNH_2$). The reaction progress is often monitored until the solution becomes colorless.
- **Work-up and Isolation:** The reaction mixture is basified (e.g., with NaOH) to a pH of around 10 to precipitate the crude product.[9] The crude solid can be collected by filtration and purified, often by recrystallization, to yield the pure **(2-Bromobenzyl)hydrazine**. Conversion to the hydrochloride salt is common for improved stability and handling.

Core Reactivity

The utility of **(2-Bromobenzyl)hydrazine** stems from its predictable and versatile reactivity.



[Click to download full resolution via product page](#)

Caption: Role of **(2-Bromobenzyl)hydrazine** as a scaffold in drug discovery.

This strategic approach allows medicinal chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies, optimizing for target engagement and drug-like properties. The ability to modify two distinct points of the molecule—the hydrazine and the aryl bromide—provides immense synthetic flexibility.

Safety and Handling

As with all hydrazine derivatives, **(2-Bromobenzyl)hydrazine** must be handled with appropriate care. Hydrazines as a class are known to be toxic and can cause irritation to the skin, eyes, and respiratory system. [1]Some are also suspected carcinogens. [1]Therefore, all

manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

References

- Preparation method of 2-bromophenylhydrazine hydrochloride.
- Infrared Spectroscopy. University of Colorado Boulder. [\[Link\]](#)
- Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health (NIH). [\[Link\]](#)
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [\[Link\]](#)
- Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Royal Society of Chemistry. [\[Link\]](#)
- Infrared Spectroscopy. Illinois State University. [\[Link\]](#)
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [\[Link\]](#)
- Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. ResearchGate. [\[Link\]](#)
- Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Buy \(2-Bromobenzyl\)hydrazine | 51421-27-3 \[smolecule.com\]](#)

- [2. fluorochem.co.uk](https://2.fluorochem.co.uk) [[fluorochem.co.uk](https://2.fluorochem.co.uk)]
- [3. alfa-chemistry.com](https://3.alfa-chemistry.com) [[alfa-chemistry.com](https://3.alfa-chemistry.com)]
- [4. glaserr.missouri.edu](https://4.glaserr.missouri.edu) [[glaserr.missouri.edu](https://4.glaserr.missouri.edu)]
- [5. bpb-us-w2.wpmucdn.com](https://5.bpb-us-w2.wpmucdn.com) [[bpb-us-w2.wpmucdn.com](https://5.bpb-us-w2.wpmucdn.com)]
- [6. chem.libretexts.org](https://6.chem.libretexts.org) [[chem.libretexts.org](https://6.chem.libretexts.org)]
- [7. researchgate.net](https://7.researchgate.net) [[researchgate.net](https://7.researchgate.net)]
- [8. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [9. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents](#) [patents.google.com]
- To cite this document: BenchChem. [Foundational Overview: Introducing (2-Bromobenzyl)hydrazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284565/docs#foundational-overview-introducing-2-bromobenzyl-hydrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)